1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine
Description
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine is a halogen-substituted allylamine derivative characterized by a propen-1-amine backbone attached to a 3-chloro-2-fluorophenyl group. This structure confers unique electronic and steric properties due to the combined effects of the electron-withdrawing chlorine (para to the amine) and fluorine (ortho to the chlorine) substituents on the aromatic ring. The compound’s molecular formula is C₉H₈ClFN, with a molecular weight of 183.62 g/mol (estimated based on analogous compounds) .
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2 |
InChI Key |
NGHUDNYNCPWLTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-fluoro substituent in the target compound introduces steric hindrance and enhances electronegativity compared to non-fluorinated analogs like 1-(3-chlorophenyl)prop-2-en-1-amine. This may influence hydrogen-bonding interactions in crystal packing or catalytic activity in asymmetric reactions .
Synthetic Utility :
- Allylamines like 1-(3-chlorophenyl)prop-2-en-1-amine are pivotal in iridium-catalyzed allylic amination, where ammonia competes with amines for nucleophilic attack . The fluorine in the target compound may modulate such reactivity due to electronic effects.
- Hydrochloride salts (e.g., ) enhance stability and aqueous solubility, making them preferable for pharmaceutical formulations .
Bioactivity Considerations: Analogs such as 1-(3-chloro-2-fluorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine (C₁₆H₂₀ClNOS) demonstrate the incorporation of sulfur-containing moieties for enhanced bioactivity . The target compound’s lack of such groups may limit its direct pharmacological use but retain value as a synthetic precursor.
Physicochemical Properties
- Solubility: Fluorinated aryl amines generally exhibit lower solubility in polar solvents compared to non-halogenated analogs due to increased hydrophobicity. Hydrochloride salts (e.g., ) mitigate this by forming ionic interactions.
- Hydrogen Bonding : The ortho-fluoro substituent may participate in weak hydrogen bonds (C–H···F interactions) or alter crystal packing motifs, as observed in halogenated compounds .
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